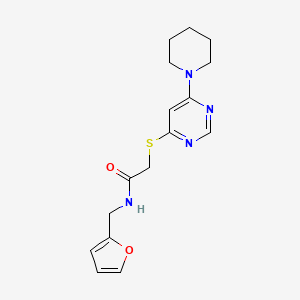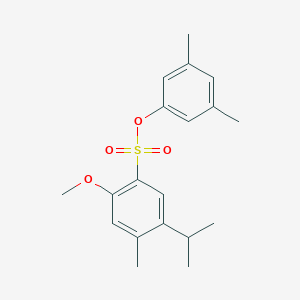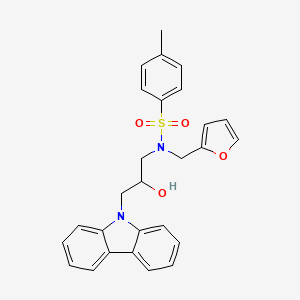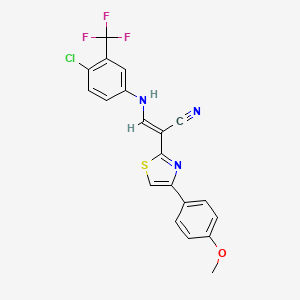![molecular formula C13H18ClNO B2909332 (1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1998542-45-2](/img/structure/B2909332.png)
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol, also known as N-desmethylclozapine (NDMC), is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, which is used in the treatment of schizophrenia. NDMC has been found to have potential therapeutic applications beyond its use as a metabolite of clozapine.
Mécanisme D'action
The exact mechanism of action of NDMC is not fully understood. However, it is believed to act as a partial agonist at the dopamine D4 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are similar to those of clozapine. NDMC has also been found to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
NDMC has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive function. NDMC has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, NDMC has been found to decrease the expression of pro-inflammatory cytokines, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
NDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high selectivity for its target receptors. However, there are also limitations to using NDMC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
Orientations Futures
There are several future directions for research on NDMC. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. NDMC has been found to have neuroprotective effects and may be able to prevent the loss of neurons in these diseases. Another area of interest is its potential use in the treatment of addiction. NDMC has been found to decrease drug-seeking behavior in animal models of addiction. Finally, further research is needed to fully understand the mechanism of action of NDMC and its potential off-target effects. This will help to optimize its use in future therapeutic applications.
Conclusion:
In conclusion, (1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ollozapine (NDMC) is a chemical compound that has potential therapeutic applications beyond its use as a metabolite of clozapine. It has antipsychotic, antidepressant, and anxiolytic properties and has been found to improve cognitive function in patients with schizophrenia. NDMC has several advantages for lab experiments, but there are also limitations to its use. Future research directions include its potential use in the treatment of neurodegenerative diseases, addiction, and further understanding of its mechanism of action.
Méthodes De Synthèse
NDMC can be synthesized by the reduction of clozapine with lithium aluminum hydride. The reduction reaction takes place under anhydrous conditions and yields NDMC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
NDMC has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that NDMC has antipsychotic, antidepressant, and anxiolytic properties. It has been found to be effective in treating schizophrenia and bipolar disorder. NDMC has also been shown to improve cognitive function in patients with schizophrenia.
Propriétés
IUPAC Name |
(1S,2S)-2-[(2-chlorophenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-2,5-6,12-13,15-16H,3-4,7-9H2/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQRKKXOSYEHB-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)
![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)
![N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2909256.png)



![N-(3-acetamidophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909261.png)

![N-(4-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909263.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2909264.png)


![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909268.png)
